

# BNTX vaccine-induced T-cell and B-cell responses

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to BNT162b2 Vaccine-Induced T-Cell and B-Cell Responses

#### Introduction

The BNT162b2 mRNA vaccine, developed by Pfizer and BioNTech, has been a cornerstone in the global effort to combat the COVID-19 pandemic. Its efficacy is rooted in its ability to elicit a robust and multi-faceted immune response, encompassing both humoral (B-cell) and cellular (T-cell) immunity against the SARS-CoV-2 spike (S) protein.[1][2] This technical guide provides an in-depth analysis of the key immunological responses induced by the BNT162b2 vaccine, intended for researchers, scientists, and drug development professionals. It details the quantitative aspects of the immune response, the experimental protocols used for their measurement, and the underlying immunological pathways.

# **B-Cell and Humoral Immune Response**

Vaccination with BNT162b2 induces a potent B-cell response, characterized by the production of high-titer neutralizing antibodies and the generation of a durable memory B-cell population.

[3] Following vaccination, the mRNA is translated into the SARS-CoV-2 spike protein, which acts as the primary antigen.

[1] This leads to the activation of B-cells, their differentiation into antibody-secreting plasmablasts and plasma cells, and the formation of germinal centers where B-cells undergo affinity maturation and class-switching.

[1][4] Studies have shown that spike-specific memory B-cells persist for at least six months post-vaccination, playing a critical role in a rapid recall response upon subsequent exposure to the virus.



## **Quantitative Data on B-Cell and Antibody Responses**

The humoral response wanes over time but remains detectable for months after the primary vaccination series. The data below summarizes findings from a study tracking responses up to six months after a second dose.

| Immune Marker                  | 2 Weeks Post-2nd<br>Dose (Mean ± SD) | 6 Months Post-2nd<br>Dose (Mean ± SD) | Vaccine Comparison (at 6 Months)                                                                            |
|--------------------------------|--------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Anti-S1 IgG (BAU/mL)           | 3744 ± 2571.4                        | 253 ± 144                             | mRNA-1273 recipients showed higher levels (429 ± 289) compared to BNT162b2 recipients (243 ± 143).[6]       |
| Anti-S1 IgA (OD<br>Ratio)      | 12 ± 0                               | 1.98 ± 1.75                           | mRNA-1273 recipients showed higher levels (5.38 ± 3.91) compared to BNT162b2 recipients (1.89 ± 1.53).[6]   |
| Neutralizing<br>Antibodies (%) | 100% ± 0%                            | 82% ± 19.3%                           | mRNA-1273 recipients showed higher levels (90.5% ± 12.6%) compared to BNT162b2 recipients (81% ± 19.3%).[6] |

# **T-Cell Mediated Immune Response**

A critical component of long-term protection is the induction of a robust T-cell response. The BNT162b2 vaccine activates both CD4+ helper T-cells and CD8+ cytotoxic T-cells.[7][8] CD4+ T-cells are essential for orchestrating the overall adaptive immune response, including promoting B-cell activation and antibody production.[7] CD8+ T-cells are capable of recognizing and eliminating virus-infected host cells, thereby clearing the infection.[7] The response is



characterized by a Th1-skewed profile, with T-cells producing key cytokines like interferongamma (IFN-y), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF- $\alpha$ ).[7][9][10]

## **Quantitative Data on T-Cell Responses**

T-cell responses are detectable after the primary vaccine series and are effectively boosted by subsequent doses. These responses appear to be durable and recognize various SARS-CoV-2 variants.[7][11]

| T-Cell Population              | Response Metric                                      | Time Point               | Value         |
|--------------------------------|------------------------------------------------------|--------------------------|---------------|
| Spike-Specific CD4+<br>T-cells | % of IL-2+ cells                                     | 7 days post-2nd dose     | 0.12%[9]      |
| Spike-Specific CD4+<br>T-cells | % of IFN-y+ cells                                    | 7 days post-2nd dose     | 0.08%[9]      |
| Spike-Specific T-cells         | IFN-γ secreting cells<br>(per 10 <sup>6</sup> PBMCs) | 4-5 months post-3rd dose | 50 to 400[11] |
| Spike-Specific T-cells         | IL-10 secreting cells (per 10 <sup>6</sup> PBMCs)    | 4-5 months post-3rd dose | 15 to 82[11]  |
| Lymphocyte Subsets             | Median CD3+CD4+ T<br>helper cells (cells/μL)         | 19 days post-1st dose    | 1010[12]      |
| Lymphocyte Subsets             | Median CD3+CD8+ T<br>cytotoxic cells (cells/<br>μL)  | 19 days post-1st dose    | 560[12]       |
| Lymphocyte Subsets             | Median CD3+CD4+ T<br>helper cells (cells/μL)         | 43 days post-2nd<br>dose | 990[12]       |
| Lymphocyte Subsets             | Median CD3+CD8+ T<br>cytotoxic cells (cells/<br>μL)  | 43 days post-2nd<br>dose | 570[12]       |

## **Immunological Activation Pathway**

The BNT162b2 vaccine leverages a lipid nanoparticle (LNP) to deliver nucleoside-modified mRNA into host cells. This modification enhances mRNA stability and translation while



dampening innate inflammatory responses.[1] In vivo studies suggest the CD8+ T-cell response is dependent on MDA5 signaling, a pathway that detects viral RNA and triggers a type I interferon response, but is independent of most Toll-like receptor (TLR) signaling.[1][2]





Click to download full resolution via product page

Caption: Mechanism of BNT162b2 vaccine-induced adaptive immunity.

# **Experimental Protocols**

Accurate quantification of T-cell and B-cell responses relies on specialized immunological assays. Below are detailed methodologies for key experiments.

### IFN-y Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at a single-cell level.[13][14] It is widely used to measure antigen-specific T-cell responses by detecting IFN-y production.[15][16]





Click to download full resolution via product page

Caption: Workflow for the IFN-y ELISpot assay.

Methodology:

#### Foundational & Exploratory





- PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[17]
- Plate Coating: ELISpot plates pre-coated with a monoclonal anti-IFN-y antibody are washed.
   [17]
- Cell Stimulation: A defined number of PBMCs (e.g., 250,000 cells/well) are added to the wells.[18] Cells are stimulated with pools of overlapping peptides spanning the SARS-CoV-2 spike protein at a concentration of 0.1 to 5.0 μg/mL per peptide.[13][15] A negative control (medium only) and a positive control (e.g., anti-CD3 antibody or phytohemagglutinin) are included.
- Incubation: Plates are incubated (e.g., overnight at 37°C, 5% CO<sub>2</sub>) to allow antigen-specific T-cells to secrete IFN-y, which is captured by the antibody on the plate surface.[18]
- Detection: After incubation, cells are washed away. A second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., HRP).[14]
- Spot Development: A substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the site of cytokine secretion.[14]
- Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Units (SFU) per million PBMCs.[16]

#### Flow Cytometry: Intracellular Cytokine Staining (ICS)

ICS is a powerful flow cytometry-based technique that allows for the simultaneous identification of cell phenotype (via surface markers) and function (via intracellular cytokine production).[19] [20] This provides a more detailed characterization of the responding T-cell subsets (e.g., IFN-y production by CD4+ vs. CD8+ T-cells).





Click to download full resolution via product page

Caption: Workflow for Intracellular Cytokine Staining (ICS).

Methodology:



- Cell Stimulation: PBMCs are stimulated with SARS-CoV-2 peptide pools for several hours (e.g., 6 hours).[21]
- Protein Transport Inhibition: During the final hours of stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added. This blocks the Golgi apparatus, causing cytokines to accumulate within the cell.[21]
- Surface Staining: Cells are washed and stained with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
- Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve them,
   followed by a permeabilization buffer which creates pores in the cell membrane.
- Intracellular Staining: A cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) is added, allowing them to enter the permeabilized cells and bind to their targets.
- Data Acquisition and Analysis: Samples are run on a flow cytometer. Data is analyzed by sequential gating to first identify lymphocytes, then T-cell subsets (CD4+ and CD8+), and finally to quantify the percentage of cells within each subset that are positive for a given cytokine.[22][23]

# Flow Cytometry: Activation-Induced Marker (AIM) Assay

The AIM assay is an alternative to ICS for identifying antigen-specific T-cells.[19] Instead of detecting cytokines, it measures the upregulation of specific cell surface proteins (activation markers) following T-cell receptor (TCR) engagement.[22][24] This method avoids the need for protein transport inhibitors, which can be toxic to cells.

#### Methodology:

- Cell Stimulation: PBMCs are stimulated with SARS-CoV-2 peptide pools for an extended period (e.g., 24-48 hours) to allow for the expression of activation markers.[7]
- Surface Staining: Cells are stained with a cocktail of fluorochrome-conjugated antibodies.
   This includes lineage markers (e.g., CD3, CD4, CD8) and a combination of activation



markers. For SARS-CoV-2 specific T-cells, common AIM combinations are CD69+ and CD134+ (OX40) for CD4+ T-cells, and CD69+ and CD137+ (4-1BB) for CD8+ T-cells.[7][22]

 Data Acquisition and Analysis: Samples are acquired on a flow cytometer. Analysis involves gating on CD4+ and CD8+ T-cell populations and identifying the subset of cells that coexpress the relevant activation markers (e.g., CD4+CD69+CD134+).[7]

#### **SARS-CoV-2 Neutralization Assays**

Neutralization assays are functional assays that measure the ability of antibodies in a serum sample to prevent virus infection of cells in vitro.[25] They are the gold standard for assessing the protective potential of the humoral immune response.



Click to download full resolution via product page

Caption: General workflow for SARS-CoV-2 neutralization assays.

Methodology Types:



- Plaque Reduction Neutralization Test (PRNT): This is the gold standard.[26] Serial dilutions
  of serum are incubated with live SARS-CoV-2 and then added to a monolayer of susceptible
  cells (e.g., Vero E6). The cells are overlaid with agar to prevent the virus from spreading
  freely. After incubation, the cells are fixed and stained to visualize plaques (zones of cell
  death). The neutralization titer is the serum dilution that reduces the number of plaques by a
  specified amount (e.g., 50% PRNT50).[26]
- Pseudovirus-Based Neutralization Test (PBNT): This method uses a safe, replication-deficient virus (like lentivirus or VSV) that has been engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase).[27] The assay principle is the same as PRNT, but infection is measured by the reporter gene's signal (e.g., light output), making it faster and suitable for BSL-2 laboratories.[25]
- Surrogate Virus Neutralization Test (sVNT): This is an ELISA-based method that mimics the virus-host interaction. [25] A plate is coated with the ACE2 receptor. Serum is incubated with HRP-conjugated spike protein Receptor-Binding Domain (RBD). This mixture is added to the plate. Neutralizing antibodies in the serum will bind to the RBD-HRP, preventing it from binding to the ACE2 on the plate. The colorimetric signal is therefore inversely proportional to the concentration of neutralizing antibodies. [25][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine [frontiersin.org]
- 4. web.stanford.edu [web.stanford.edu]

#### Foundational & Exploratory





- 5. Evidence of SARS-CoV-2-Specific Memory B Cells Six Months After Vaccination With the BNT162b2 mRNA Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell responses to vaccination with BNT162b2 and mRNA-1273 6 months after second dose PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust immune responses are observed after one dose of BNT162b2 mRNA vaccine dose in SARS-CoV-2 experienced individuals PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell Response Induced by the BNT162b2 COVID-19 Vaccine in Children PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Response to BNT162b2 mRNA COVID-19 Vaccine in a Cohort of Healthcare Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an in-house SARS-CoV-2 interferon-gamma ELISpot and plate reader-free spot detection method PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Methods for Assessing T-Cell Responses PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an in-house SARS-CoV-2 interferon-gamma ELISpot and plate reader-free spot detection method PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an interferon-gamma enzyme-linked immunosorbent spot assay to evaluate cell-mediated immunity against severe acute respiratory syndrome coronavirus 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mabtech.com [mabtech.com]
- 19. Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 7 Tips for Optimizing Your COVID-19 Flow Cytometry Experiments [bdbiosciences.com]
- 22. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]



- 24. medrxiv.org [medrxiv.org]
- 25. mdpi.com [mdpi.com]
- 26. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody PMC [pmc.ncbi.nlm.nih.gov]
- 27. Research progress in methods for detecting neutralizing antibodies against SARS-CoV-2
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BNTX vaccine-induced T-cell and B-cell responses].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15619722#bntx-vaccine-induced-t-cell-and-b-cell-responses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com